

Application Notes and Protocols for BTK Occupancy Assay Using AVL-292

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Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

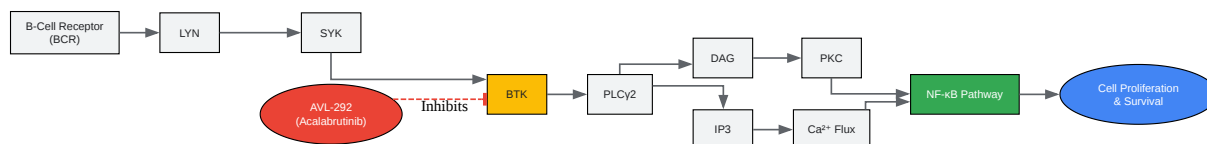
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Introduction

AVL-292, also known as acalabrutinib, is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3][4][5] This targeted mechanism has shown significant therapeutic efficacy in various B-cell malignancies.[6][7] Assessing the degree of BTK engagement by AVL-292 within cells is crucial for understanding its pharmacodynamics and for guiding dose selection in clinical trials.[8][9] This document provides a detailed protocol for a BTK occupancy assay using a covalent probe-based enzyme-linked immunosorbent assay (ELISA), along with relevant signaling pathway and workflow diagrams.

The B-cell receptor (BCR) signaling pathway, in which BTK is a key component, is critical for B-cell proliferation and survival.[3][7] Dysregulation of this pathway is a hallmark of many B-cell cancers. AVL-292's inhibition of BTK effectively dampens this signaling cascade.



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of AVL-292 on BTK.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AVL-292 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of AVL-292

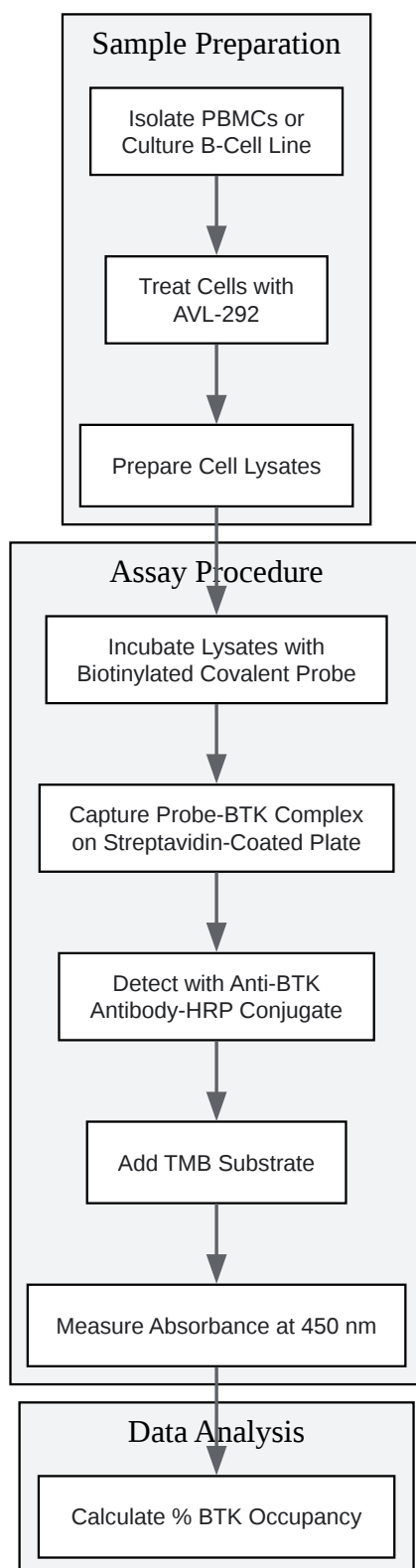
Parameter	Cell Line	Value	Reference
IC ₅₀ (Biochemical)	-	< 0.5 nM	[1][3]
EC ₅₀ (BCR Signaling)	Ramos	1 - 10 nM	[3][7]
EC ₅₀ (B-Cell Proliferation)	-	3 nM	[1]
EC ₅₀ (BTK Occupancy)	Ramos	5.9 nM	[3]

Table 2: Clinical BTK Occupancy of AVL-292

Dose	Time Point	BTK Occupancy	Reference
1.0 mg/kg	Peak	>80%	[7]
≥ 2.0 mg/kg	2-4 hours	Complete (>98%)	[3][7]
100 mg twice daily	Trough	Median 95.3%	[4]
200 mg once daily	Trough	Median 87.6%	[4]
-	48 hours post-dose	Median free BTK increased to 25.6%	[4]

Experimental Protocol: BTK Occupancy Assay by Covalent Probe ELISA

This protocol details the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) or B-cell lines treated with AVL-292. The principle relies on a biotinylated covalent probe that binds to the same Cys481 residue as AVL-292. Therefore, the probe can only bind to BTK that is not already occupied by the drug. The amount of probe-bound BTK is then quantified using a standard ELISA format.



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Caption: Workflow for the BTK occupancy assay using a covalent probe ELISA.

Materials and Reagents

- Cells: Human PBMCs isolated from whole blood or a B-cell line (e.g., Ramos).
- AVL-292 (Acalabrutinib): Stock solution in DMSO.
- Biotinylated Covalent BTK Probe: A biotin-tagged analog that irreversibly binds to Cys481 of BTK.
- Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Streptavidin-Coated 96-Well Plates: High-binding capacity.
- Primary Antibody: Anti-BTK antibody.
- Secondary Antibody: HRP-conjugated secondary antibody against the primary antibody host species.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 5% BSA or non-fat dry milk in PBST.
- TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
- Stop Solution: 2N H₂SO₄.
- Plate Reader: Capable of measuring absorbance at 450 nm.

Methodology

1. Cell Treatment and Lysate Preparation

a. Cell Culture and Treatment: i. Culture Ramos cells in appropriate media. ii. Treat cells with increasing concentrations of AVL-292 (e.g., 0.3 nM to 3 μ M) for 1 hour at 37°C.[3] Include a vehicle-only (DMSO) control, which will represent 0% occupancy. iii. For a 100% occupancy control, a high concentration of unlabeled AVL-292 (e.g., 10 μ M) can be used.

b. Cell Lysis: i. After treatment, harvest the cells by centrifugation. ii. Wash the cell pellet once with cold PBS. iii. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional

vortexing. iv. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. v. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA). Normalize all samples to the same protein concentration.

2. Covalent Probe Labeling of Free BTK

a. Dilute the cell lysates to a consistent protein concentration in lysis buffer. b. Add the biotinylated covalent BTK probe to each lysate sample to a final concentration optimized for detection (e.g., 5 μ M).^[10] c. Incubate for 1 hour at room temperature to allow the probe to bind to any unoccupied BTK.

3. ELISA Procedure

a. Coating and Blocking: i. Add 100 μ L of the probe-incubated lysates to each well of a streptavidin-coated 96-well plate. ii. Incubate for 2 hours at room temperature to allow the biotinylated probe-BTK complex to bind to the streptavidin. iii. Wash the wells three times with 200 μ L of Wash Buffer. iv. Block the wells with 200 μ L of Blocking Buffer for 1 hour at room temperature.

b. Antibody Incubation: i. Wash the wells three times with Wash Buffer. ii. Add 100 μ L of the primary anti-BTK antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C. iii. Wash the wells three times with Wash Buffer. iv. Add 100 μ L of the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.

c. Detection: i. Wash the wells five times with Wash Buffer. ii. Add 100 μ L of TMB Substrate to each well and incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes). iii. Stop the reaction by adding 50 μ L of Stop Solution to each well. iv. Read the absorbance at 450 nm on a microplate reader.

4. Data Analysis

a. Subtract the average absorbance of the blank wells from all other readings. b. The signal from the vehicle-treated sample represents the total amount of free BTK (0% occupancy). c. The signal from the high-concentration AVL-292 treated sample can be used as a background control (100% occupancy). d. Calculate the percentage of BTK occupancy for each AVL-292 concentration using the following formula:

e. Plot the % BTK Occupancy against the log of the AVL-292 concentration to determine the EC50 value.

Conclusion

This application note provides a comprehensive protocol for determining the cellular occupancy of BTK by AVL-292. The covalent probe-based ELISA is a robust and quantitative method for assessing target engagement, a critical parameter in the development of covalent inhibitors. The provided data and diagrams offer valuable context for researchers working with AVL-292 and other BTK inhibitors. Accurate measurement of BTK occupancy is essential for correlating drug exposure with pharmacodynamic effects and ultimately, clinical outcomes.[11][12] The reactivation of BTK activity through de novo protein synthesis is an important consideration in dosing schedules, making time-course occupancy studies particularly informative.[4]

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